

# Technical Guide: 2-Chloro-5-(4-fluorophenyl)pyridine

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## Compound of Interest

**Compound Name:** 2-Chloro-5-(4-fluorophenyl)pyridine

**CAS No.:** 163563-10-8

**Cat. No.:** B182264

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## Part 1: Executive Summary & Chemical Identity

**2-Chloro-5-(4-fluorophenyl)pyridine** is a high-value biaryl intermediate used extensively in medicinal chemistry. It serves as a "privileged scaffold" for the development of p38 MAP kinase inhibitors, COX-2 inhibitors, and various agrochemicals. Its structural utility lies in the orthogonal reactivity of its halogen substituents: the C2-chlorine atom remains intact during C5-functionalization, preserving a site for subsequent nucleophilic aromatic substitution ( ) or further cross-coupling.

## Chemical Profile

Property	Specification
IUPAC Name	2-Chloro-5-(4-fluorophenyl)pyridine
CAS Number	163563-10-8
Molecular Formula	C <sub>11</sub> H <sub>7</sub> ClFN
Molecular Weight	207.63 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	94–98 °C (Typical)
Solubility	Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Key Reactivity	C2-Cl (active); Biaryl axis (Atropisomerism potential if substituted)

## Part 2: Synthesis Strategy & Protocol

### The Strategic Choice: Site-Selective Suzuki-Miyaura Coupling

The most robust route to this compound utilizes 5-bromo-2-chloropyridine and 4-fluorophenylboronic acid.

Mechanistic Logic (Expertise):

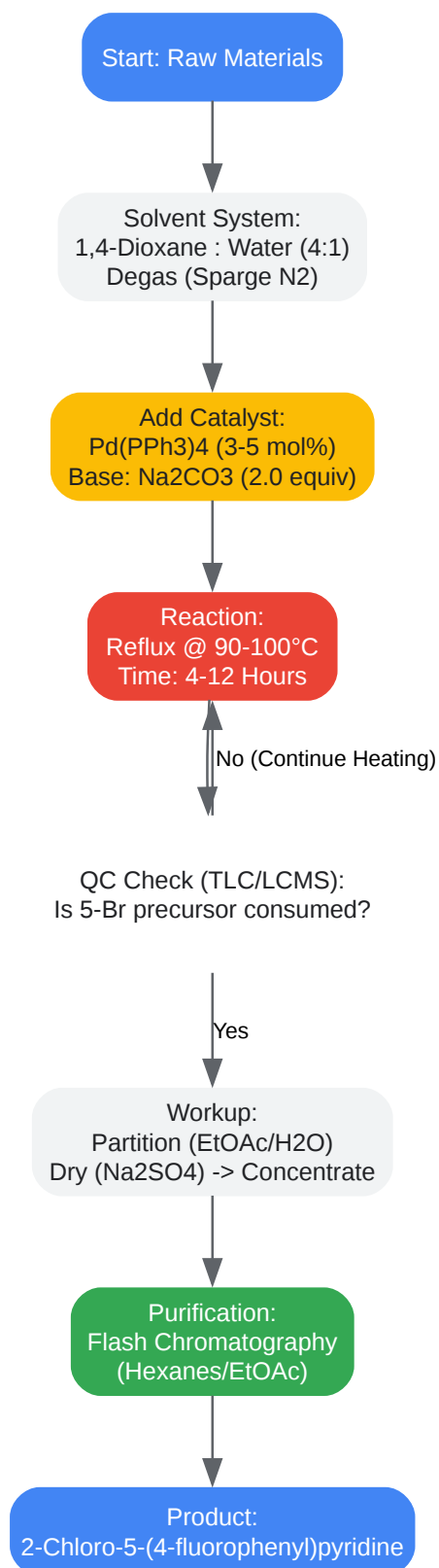
- **Selectivity:** Palladium-catalyzed oxidative addition occurs preferentially at the C-Br bond (Bond Dissociation Energy ~68 kcal/mol) over the C-Cl bond (~81 kcal/mol) and the electron-deficient C2 position. This allows the synthesis of the biaryl core while retaining the C2-chlorine for future derivatization.
- **Catalyst Selection:**

is sufficient for this aryl bromide coupling. Specialized Buchwald precatalysts (e.g., XPhos Pd G3) are generally unnecessary unless the substrate is sterically hindered, making the

tetrakis catalyst a cost-effective choice for scale-up.

## Reaction Workflow Diagram

The following diagram outlines the critical decision nodes and process flow for the synthesis.



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Caption: Optimized Suzuki-Miyaura workflow ensuring C5-selectivity and high purity.

## Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Scale up linearly.

Reagents:

- 5-Bromo-2-chloropyridine (1.92 g, 10.0 mmol)
- 4-Fluorophenylboronic acid (1.54 g, 11.0 mmol, 1.1 equiv)
- Palladium-tetrakis(triphenylphosphine) ( ) (0.58 g, 0.5 mmol, 5 mol%)
- Sodium Carbonate ( ) (2.12 g, 20.0 mmol, 2.0 equiv)
- Solvents: 1,4-Dioxane (40 mL), Distilled Water (10 mL)

Step-by-Step Procedure:

- System Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen/argon manifold.
- Degassing (Critical Step): Combine 1,4-dioxane and water in the flask. Sparge with nitrogen for 15 minutes. Why? Dissolved oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) catalyst.
- Charge Reagents: Under a positive pressure of nitrogen, add the aryl halide (5-bromo-2-chloropyridine), boronic acid, and sodium carbonate.
- Catalyst Addition: Add  
  
last.[1] The solution typically turns yellow/orange.
- Reaction: Heat the mixture to 90–100 °C (gentle reflux) for 4–12 hours.
  - Monitoring: Check TLC (20% EtOAc in Hexanes). The starting bromide (

) should disappear; product (

) will appear.

- Workup:
  - Cool to room temperature.[2]
  - Dilute with Ethyl Acetate (50 mL) and Water (50 mL).
  - Separate phases.[3] Extract aqueous layer with EtOAc (2 x 30 mL).
  - Wash combined organics with Brine (sat. NaCl), dry over anhydrous , filter, and concentrate in vacuo.
- Purification: Purify the crude residue via silica gel flash chromatography.
  - Eluent: Gradient 0%  
10% Ethyl Acetate in Hexanes.
  - Yield: Expected yield is 80–90% (1.65–1.85 g).

## Part 3: Applications & Mechanistic Insights

### Drug Discovery Utility

This compound is a "linchpin" intermediate. The 2-chloro position is electronically activated by the pyridine nitrogen, making it highly susceptible to

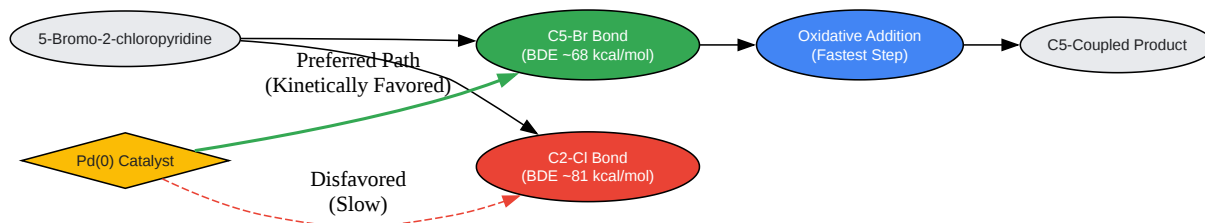
reactions with amines, alkoxides, or thiols.

Common Downstream Transformations:

- Amination: Reaction with primary amines to form 2-amino-5-biarylpyridines (common in kinase inhibitors).
- Buchwald-Hartwig Coupling: If  
fails due to steric hindrance, the C2-Cl can be coupled using Pd-catalysis.

## Mechanistic Selectivity Diagram

The following diagram illustrates why the reaction occurs at C5 (Bromo) and not C2 (Chloro).



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Caption: Kinetic preference of Pd(0) insertion into C-Br vs C-Cl bonds.

## Part 4: Safety & Handling (MSDS Highlights)

- Hazards: **2-Chloro-5-(4-fluorophenyl)pyridine** is an irritant (Skin/Eye/Respiratory).
- H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
- Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

## References

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